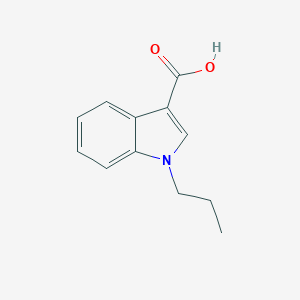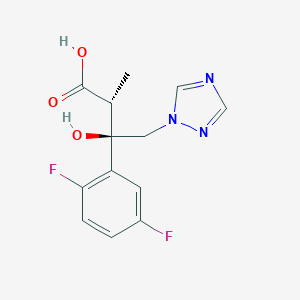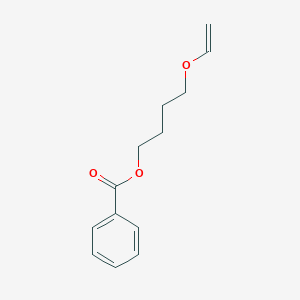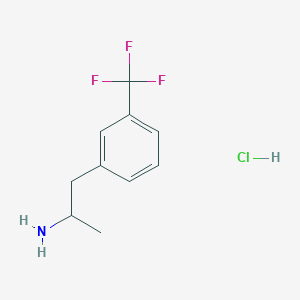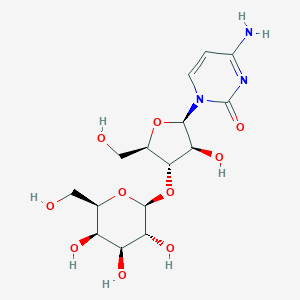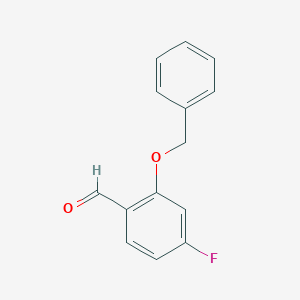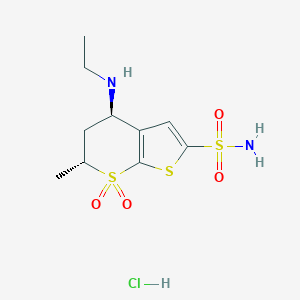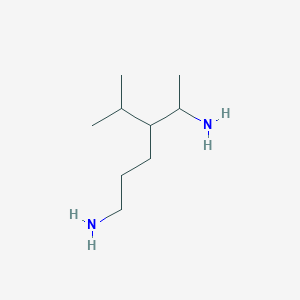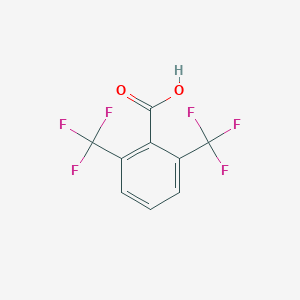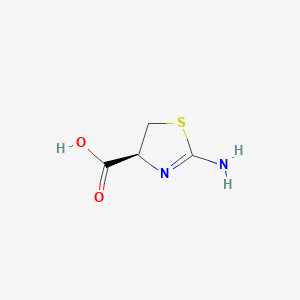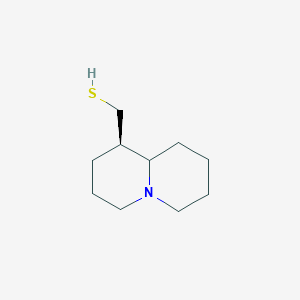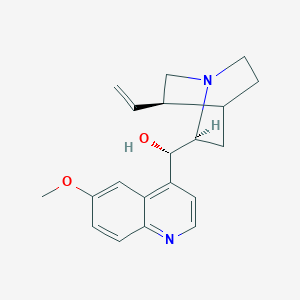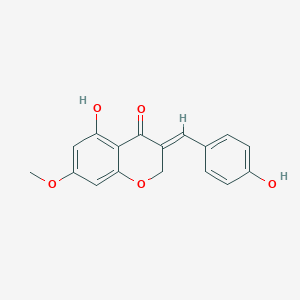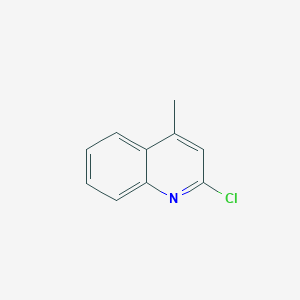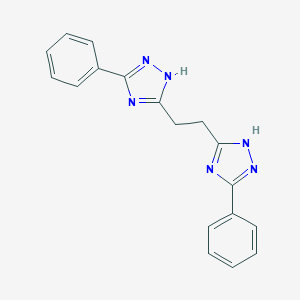
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-: is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of two 5-phenyl-1H-1,2,4-triazol-3-yl groups attached to an ethane backbone The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- typically involves the reaction of 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol with ethane-1,2-diol under reflux conditions. The reaction is catalyzed by piperidine and carried out in ethanol for several hours to achieve the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound, potentially altering the triazole ring.
Substitution: Substituted triazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is used as a building block in the synthesis of more complex molecules.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and derivatives of this compound are investigated for their potential as enzyme inhibitors or antimicrobial agents .
Medicine:
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry:
In the industrial sector, Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is explored for its potential use in materials science. It can be used in the synthesis of polymers and other materials with unique properties .
Mécanisme D'action
The mechanism of action of Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
1,2-Bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol: This compound has similar triazole rings but with mercapto groups instead of phenyl groups.
1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane: This compound has pentabromophenyl groups instead of triazole rings.
Uniqueness:
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is unique due to the presence of the phenyl-substituted triazole rings. These rings provide specific chemical properties and biological activities that are not present in similar compounds. The phenyl groups enhance the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
3-phenyl-5-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-3-7-13(8-4-1)17-19-15(21-23-17)11-12-16-20-18(24-22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKEQLJIMUPJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCC3=NC(=NN3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
